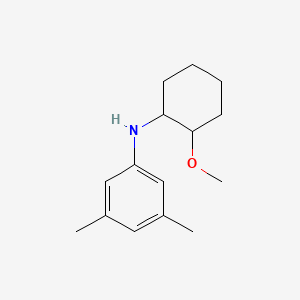
N-(2-methoxycyclohexyl)-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxycyclohexyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclohexyl ring substituted with a methoxy group at the 2-position and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxycyclohexyl)-3,5-dimethylaniline typically involves the reaction of 2-methoxycyclohexanone with 3,5-dimethylaniline under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxycyclohexyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the aniline moiety can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2-methoxycyclohexyl)-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-methoxycyclohexyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxycyclohexyl)benzenesulfonamide
- N-(2-methoxycyclohexyl)-3,4-dimethylaniline
Uniqueness
N-(2-methoxycyclohexyl)-3,5-dimethylaniline is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the dimethylaniline moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(2-methoxycyclohexyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-12(2)10-13(9-11)16-14-6-4-5-7-15(14)17-3/h8-10,14-16H,4-7H2,1-3H3 |
Clave InChI |
HULYTUIHIFXMRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC2CCCCC2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12487944.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
![Ethyl 5-[(3,4-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487950.png)
![Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487952.png)
![2-(3-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487956.png)
![4-[(E)-azepan-1-yldiazenyl]benzenesulfonamide](/img/structure/B12487964.png)
![5-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12487967.png)
![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)

![1-benzyl-4-[3-(benzyloxy)phenyl]-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B12487983.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide](/img/structure/B12487987.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B12487990.png)
![ethyl 4-({[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487993.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12488000.png)
